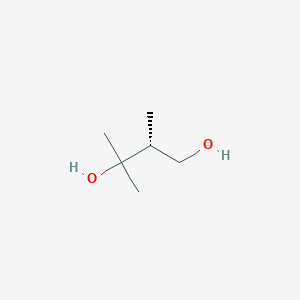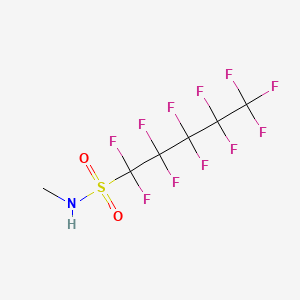![molecular formula C16H15FO2 B15288179 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde CAS No. 75677-06-4](/img/structure/B15288179.png)
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is an organic compound with the molecular formula C16H15FO2 It is a derivative of benzaldehyde, characterized by the presence of a fluoro-benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is carried out in ethanol at elevated temperatures (around 85°C) for 12-18 hours. After the reaction, the solvent is removed under vacuum to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionic acid.
Reduction: Formation of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe or marker due to its structural properties.
Medicine: Investigated for its potential pharmacological activities and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- 3-(Benzyloxy)-4-fluorophenylboronic acid
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde is unique due to the presence of both the fluoro-benzyloxy group and the aldehyde functional group
Properties
CAS No. |
75677-06-4 |
|---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propanal |
InChI |
InChI=1S/C16H15FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-11H,1-2,12H2 |
InChI Key |
OLASPOSSIIQFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



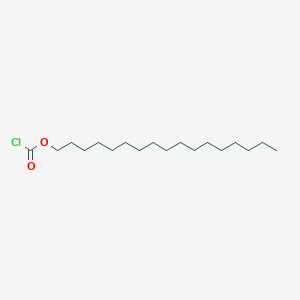
![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)

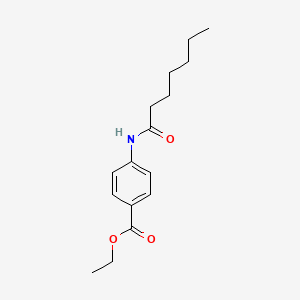
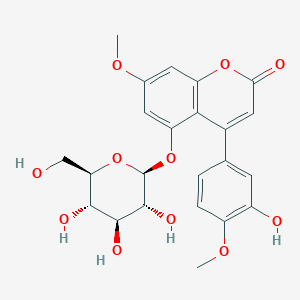

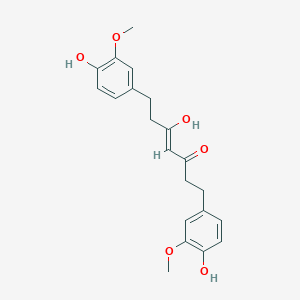
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
